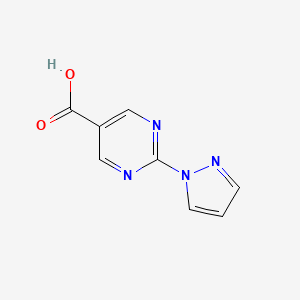![molecular formula C8H14ClF2N B13471817 1-{2,2-Difluorobicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride](/img/structure/B13471817.png)
1-{2,2-Difluorobicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2,2-Difluorobicyclo[221]heptan-1-yl}methanaminehydrochloride is a chemical compound with a unique bicyclic structure It is characterized by the presence of two fluorine atoms and a methanamine group attached to a bicyclo[221]heptane ring system
Preparation Methods
The synthesis of 1-{2,2-Difluorobicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride typically involves several steps. One common route starts with the preparation of 5,5-difluorobicyclo[2.2.1]heptan-2-one . This intermediate can be synthesized through the fluorination of bicyclo[2.2.1]heptan-2-one. The next step involves the conversion of the ketone to the corresponding amine, followed by the formation of the hydrochloride salt .
Chemical Reactions Analysis
1-{2,2-Difluorobicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the production of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 1-{2,2-Difluorobicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to certain enzymes or receptors, leading to desired biological effects. The bicyclic structure provides stability and specificity in its interactions .
Comparison with Similar Compounds
Similar compounds include:
5,5-Difluorobicyclo[2.2.1]heptan-2-one: Shares the bicyclic structure but lacks the methanamine group.
Bicyclo[2.2.1]heptan-2-one: Lacks the fluorine atoms and methanamine group.
3,3-Dimethylbicyclo[2.2.1]heptan-2-one: Has a similar bicyclic structure with different substituents .
1-{2,2-Difluorobicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride is unique due to the presence of both fluorine atoms and the methanamine group, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C8H14ClF2N |
|---|---|
Molecular Weight |
197.65 g/mol |
IUPAC Name |
(2,2-difluoro-1-bicyclo[2.2.1]heptanyl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H13F2N.ClH/c9-8(10)4-6-1-2-7(8,3-6)5-11;/h6H,1-5,11H2;1H |
InChI Key |
WCLHLLFWRQHDNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1CC2(F)F)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



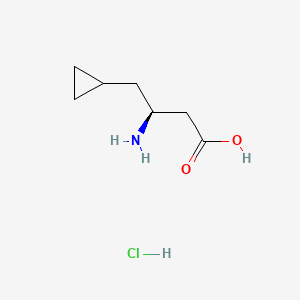
![tert-butyl (2S,4R)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoate](/img/structure/B13471749.png)
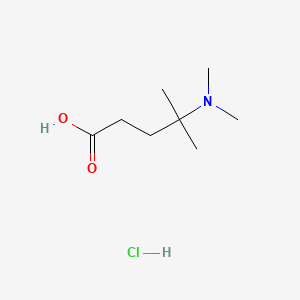
![Methyl 1-({[(benzyloxy)carbonyl]amino}methyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13471758.png)
![1-{[(tert-butoxy)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13471763.png)
![(Cyclopropylmethyl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine hydrochloride](/img/structure/B13471775.png)
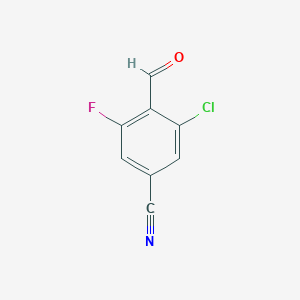
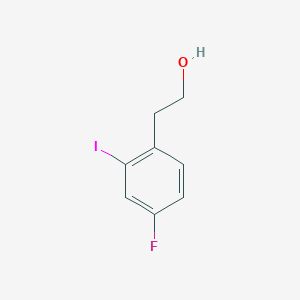
![benzyl N-[(1S,2R)-2-(hydroxymethyl)cyclohexyl]carbamate](/img/structure/B13471789.png)
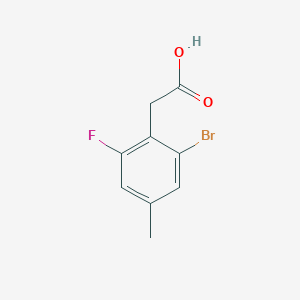

![6,6-Difluoro-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13471820.png)
